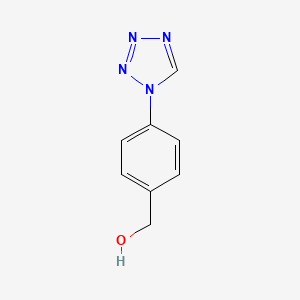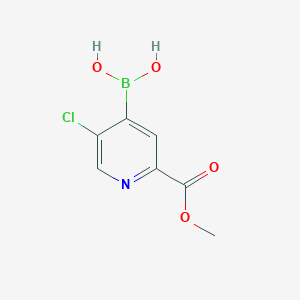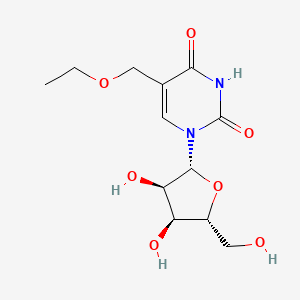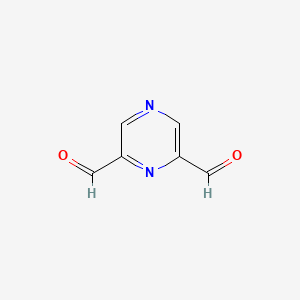![molecular formula C21H24O6S2 B13905399 [3-Methylene-1-(P-tolylsulfonyloxymethyl)cyclobutyl]methyl 4-methylbenzenesulfonate](/img/structure/B13905399.png)
[3-Methylene-1-(P-tolylsulfonyloxymethyl)cyclobutyl]methyl 4-methylbenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-Methylene-1-(P-tolylsulfonyloxymethyl)cyclobutyl]methyl 4-methylbenzenesulfonate is a complex organic compound characterized by its unique cyclobutyl structure and multiple sulfonate groups. This compound is of interest in various fields of chemistry and industry due to its potential reactivity and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-Methylene-1-(P-tolylsulfonyloxymethyl)cyclobutyl]methyl 4-methylbenzenesulfonate typically involves multiple steps, starting with the preparation of the cyclobutyl core The cyclobutyl core is functionalized with methylene and sulfonyloxymethyl groups through a series of reactions involving reagents such as p-toluenesulfonyl chloride and methylene iodide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve consistent quality and yield.
化学反応の分析
Types of Reactions
[3-Methylene-1-(P-tolylsulfonyloxymethyl)cyclobutyl]methyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate groups to sulfides or thiols.
Substitution: Nucleophilic substitution reactions can replace the sulfonate groups with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of substituted cyclobutyl derivatives.
科学的研究の応用
[3-Methylene-1-(P-tolylsulfonyloxymethyl)cyclobutyl]methyl 4-methylbenzenesulfonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s reactivity makes it useful in biochemical studies, particularly in the modification of biomolecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of [3-Methylene-1-(P-tolylsulfonyloxymethyl)cyclobutyl]methyl 4-methylbenzenesulfonate involves its ability to interact with various molecular targets. The sulfonate groups can form strong interactions with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. The methylene group provides additional reactivity, allowing the compound to participate in a wide range of chemical reactions.
類似化合物との比較
Similar Compounds
[3-Methylene-1-(P-tolylsulfonyloxymethyl)cyclobutyl]methyl 4-methylbenzenesulfonate: Unique due to its specific combination of functional groups and cyclobutyl core.
Cyclobutyl derivatives: Similar in structure but may lack the sulfonate groups, leading to different reactivity and applications.
Sulfonate esters: Share the sulfonate functional group but differ in the core structure, affecting their chemical behavior.
Uniqueness
The uniqueness of this compound lies in its combination of a cyclobutyl core with multiple reactive sulfonate groups. This combination provides a versatile platform for various chemical modifications and applications, distinguishing it from other similar compounds.
特性
分子式 |
C21H24O6S2 |
|---|---|
分子量 |
436.5 g/mol |
IUPAC名 |
[3-methylidene-1-[(4-methylphenyl)sulfonyloxymethyl]cyclobutyl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C21H24O6S2/c1-16-4-8-19(9-5-16)28(22,23)26-14-21(12-18(3)13-21)15-27-29(24,25)20-10-6-17(2)7-11-20/h4-11H,3,12-15H2,1-2H3 |
InChIキー |
YOKTWOJGEJIZHA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2(CC(=C)C2)COS(=O)(=O)C3=CC=C(C=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(3S,6R,7S,8S,12Z,15S,16E)-1,3,7,15-Tetrakis-{[tert-butyl(dimethyl)silyl]oxy}-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-YL)heptadeca-12,16-dien-5-one](/img/structure/B13905347.png)


![4-Chloro-2,6-dimethyl-pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13905374.png)

![4'-(Methylsulfonyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13905391.png)




![tert-butyl N-[(3-cyano-1-bicyclo[1.1.1]pentanyl)methyl]carbamate](/img/structure/B13905409.png)
